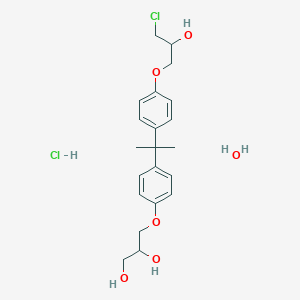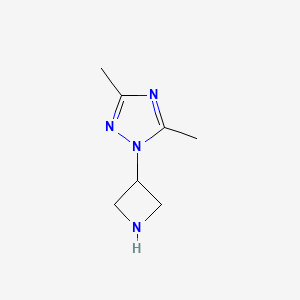
Ethyl 4-chloro-6-cyclopropylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-6-cyclopropylpicolinate is an organic compound belonging to the class of picolinates It is characterized by the presence of a chloro group at the 4-position and a cyclopropyl group at the 6-position on the picolinic acid ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 4-chloro-6-cyclopropylpicolinate typically begins with commercially available picolinic acid derivatives.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions. This can be done using diazomethane or other cyclopropanating agents in the presence of a catalyst.
Esterification: The final step involves esterification of the picolinic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chlorination and cyclopropanation processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Ethyl 4-chloro-6-cyclopropylpicolinate can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the picolinate ester.
Reduction Products: Reduced forms, potentially including alcohols or amines.
Hydrolysis Products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Chemistry
Ethyl 4-chloro-6-cyclopropylpicolinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chloro and cyclopropyl groups on biological activity. It may serve as a model compound in the development of new pharmaceuticals.
Medicine
Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The compound’s structure can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-chloro-6-cyclopropylpicolinate exerts its effects depends on its interaction with molecular targets. The chloro and cyclopropyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloropicolinate: Lacks the cyclopropyl group, making it less sterically hindered.
Ethyl 6-cyclopropylpicolinate: Lacks the chloro group, affecting its reactivity and binding properties.
Methyl 4-chloro-6-cyclopropylpicolinate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both chloro and cyclopropyl groups, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
ethyl 4-chloro-6-cyclopropylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-2-15-11(14)10-6-8(12)5-9(13-10)7-3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
QLFNHPAYQLRKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



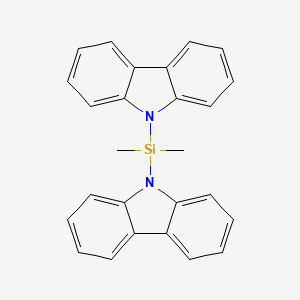
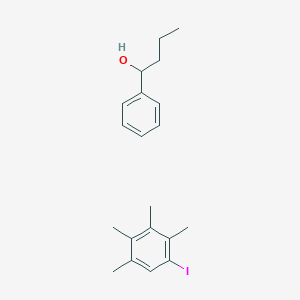

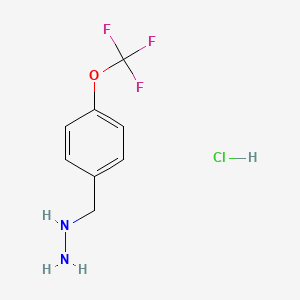
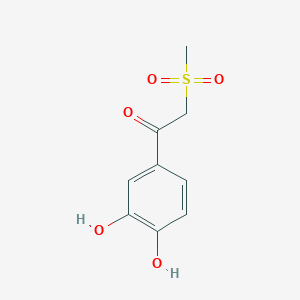
![N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818030.png)
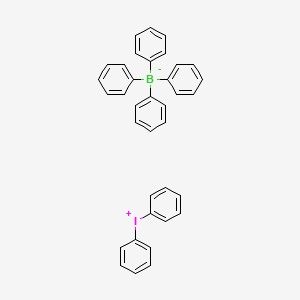
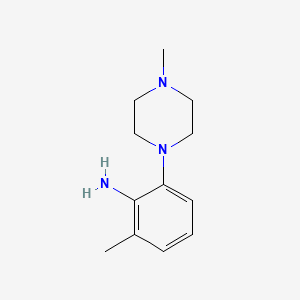
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
